Product packaging for Bis(3-methoxyphenyl)acetylene(Cat. No.:CAS No. 59647-77-7)

Bis(3-methoxyphenyl)acetylene

Cat. No.: B8588550
CAS No.: 59647-77-7
M. Wt: 238.28 g/mol
InChI Key: SOUACFRRNHSPDL-UHFFFAOYSA-N
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Description

Bis(3-methoxyphenyl)acetylene (CAS 59647-77-7) is an organic compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol. It is characterized as a yellow solid with a melting point range of 62 to 66 °C. Scientific literature highlights the application of acetylene-functionalized compounds as key intermediates in polymer science, particularly in the synthesis of acetylene-terminated monomers for high-performance polymers . Furthermore, research into metal-organic frameworks (MOFs) demonstrates the utility of acetylenes in heterogeneous catalysis, such as in catalytic addition reactions . As a diarylacetylene derivative, this compound serves as a versatile building block in organic synthesis and materials science research, enabling the construction of more complex molecular architectures. It should be stored sealed in a dry environment at room temperature (20-22°C). This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O2 B8588550 Bis(3-methoxyphenyl)acetylene CAS No. 59647-77-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59647-77-7

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-methoxy-3-[2-(3-methoxyphenyl)ethynyl]benzene

InChI

InChI=1S/C16H14O2/c1-17-15-7-3-5-13(11-15)9-10-14-6-4-8-16(12-14)18-2/h3-8,11-12H,1-2H3

InChI Key

SOUACFRRNHSPDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C#CC2=CC(=CC=C2)OC

Origin of Product

United States

Synthetic Methodologies for Bis 3 Methoxyphenyl Acetylene and Derivatives

Direct Synthetic Routes to Bis(3-methoxyphenyl)acetylene

The direct formation of the C(sp)-C(sp) bond connecting the two 3-methoxyphenyl (B12655295) groups is a common and efficient approach to synthesizing this compound. This is typically achieved through coupling reactions.

Coupling Reactions for Diarylacetylene Formation

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org

The synthesis of this compound via a Sonogashira coupling can be envisioned through two main pathways:

The cross-coupling of 1-halo-3-methoxybenzene (e.g., 1-iodo-3-methoxybenzene or 1-bromo-3-methoxybenzene) with 3-ethynylanisole (B1662057).

A one-pot reaction involving the coupling of an aryl halide with a protected acetylene (B1199291) source, followed by deprotection and a second coupling reaction.

The general mechanism of the palladium and copper co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles. libretexts.org The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II)-aryl complex. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, which is facilitated by the amine base. A key step is the transmetalation of the acetylide group from copper to the palladium complex. Subsequent reductive elimination from the palladium center yields the diarylacetylene product and regenerates the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Sonogashira Coupling Reactions
Reactant 1Reactant 2Catalyst SystemBaseSolventTemperatureYield
Aryl IodideTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp. - 55°CGood to Excellent
Aryl BromideTerminal AlkynePd(OAc)₂ / XPhosCs₂CO₃CH₃CN75°CGood
Aryl IodidePhenylacetylenePdCl₂(PPh₃)₂-[TBP][4EtOV]55°C72-99%

Recent advancements have also led to the development of copper-free Sonogashira couplings, which can be advantageous in certain applications to avoid issues related to the toxicity of copper or unwanted alkyne homocoupling (Glaser coupling). organic-chemistry.org These systems often employ more electron-rich and bulky phosphine (B1218219) ligands to facilitate the reaction. libretexts.org The choice of solvent can also play a crucial role, with dimethyl sulfoxide (B87167) (DMSO) being shown to be highly effective for double Sonogashira couplings in some cases. scielo.org.mx

The oxidative homocoupling of terminal alkynes provides a direct route to symmetrical diarylacetylenes. The Glaser coupling, first reported in 1869, involves the use of a copper(I) salt, such as cuprous chloride, in the presence of an oxidant (typically air or oxygen) and a base like ammonia. wikipedia.org

Modifications to the original Glaser conditions have led to more reliable and higher-yielding procedures. The Eglinton reaction utilizes a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine, which also acts as the base. wikipedia.org The Hay coupling is a catalytic version that employs a copper(I) salt with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) and an external oxidant. wikipedia.orgrsc.org

For the synthesis of this compound, the oxidative coupling of 3-methoxyphenylacetylene would be the key step. The reaction proceeds through the formation of copper acetylide intermediates, which then undergo oxidation and dimerization to form the 1,3-diyne product.

Table 2: Common Conditions for Oxidative Coupling of Terminal Alkynes
Reaction TypeCopper SourceBase/LigandOxidantSolvent
Glaser CouplingCuClAmmoniaAir/O₂Ethanol/Water
Eglinton ReactionCu(OAc)₂ (stoichiometric)Pyridine-Pyridine
Hay CouplingCuCl (catalytic)TMEDAAir/O₂Various Organic Solvents

Acetylene Derivatization from Ketone Precursors

An alternative approach to the synthesis of diarylacetylenes involves the conversion of a diaryl ketone precursor. For this compound, the starting material would be 3,3'-dimethoxybenzophenone. This transformation is a one-carbon homologation, converting the C=O group into a C≡C group. Two notable methods for this conversion are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

The Corey-Fuchs reaction is a two-step process. wikipedia.org First, the ketone is treated with carbon tetrabromide and triphenylphosphine (B44618) to generate a dibromoalkene. In the second step, treatment of the dibromoalkene with a strong base, such as n-butyllithium, induces an elimination and lithium-halogen exchange to form a lithium acetylide, which upon aqueous workup yields the terminal alkyne. For internal alkynes like this compound, a variation of this method would be required. The reaction mechanism involves the formation of a phosphorus ylide, which reacts with the ketone in a Wittig-like fashion. wikipedia.orgalfa-chemistry.com

The Seyferth-Gilbert homologation provides a more direct conversion of a ketone to an alkyne. wikipedia.org This reaction employs an α-diazophosphonate, such as dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent), in the presence of a strong base like potassium tert-butoxide. wikipedia.org The reaction of the deprotonated reagent with the ketone forms an oxaphosphetane intermediate, which eliminates dimethyl phosphate (B84403) to give a vinyldiazo species. Subsequent loss of nitrogen gas generates a vinyl carbene, which undergoes a 1,2-aryl migration to furnish the alkyne product. wikipedia.org A modification by Ohira and Bestmann uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which can be used under milder basic conditions (e.g., K₂CO₃ in methanol), broadening the substrate scope. wikipedia.org

Synthesis of Monosubstituted (3-Methoxyphenyl)acetylene Precursors

The availability of the monosubstituted precursor, (3-methoxyphenyl)acetylene, is crucial for several synthetic routes to the target diarylacetylene, particularly for methods involving oxidative coupling or Sonogashira cross-coupling with a 3-methoxyphenyl halide. (3-Methoxyphenyl)acetylene is a commercially available compound.

For laboratory-scale synthesis, a common route is the Sonogashira coupling of a 3-methoxyphenyl halide (e.g., 3-bromoanisole (B1666278) or 3-iodoanisole) with a protected acetylene equivalent, such as trimethylsilylacetylene (B32187) (TMSA). The resulting (3-methoxyphenyl)trimethylsilylacetylene is then deprotected under mild basic conditions (e.g., potassium carbonate in methanol) to yield the terminal alkyne. google.com

Synthesis of Related Diarylacetylenes and Precursors (e.g., Bis(4-methoxyphenyl)acetylene)

The synthesis of the isomeric bis(4-methoxyphenyl)acetylene is well-documented and often proceeds through similar synthetic strategies. For instance, the oxidative coupling of 4-methoxyphenylacetylene under Glaser-Eglinton conditions has been reported. rsc.org The precursor, 4-methoxyphenylacetylene, can be synthesized from 4-iodoanisole (B42571) and trimethylsilylacetylene followed by desilylation.

The study of these related diarylacetylenes provides valuable insights into the optimization of reaction conditions and the electronic effects of substituent positioning on the aromatic rings.

Reactivity and Reaction Mechanisms of Bis 3 Methoxyphenyl Acetylene

Cycloaddition Reactions

The carbon-carbon triple bond in bis(3-methoxyphenyl)acetylene serves as a reactive center for various cycloaddition reactions, acting as a dipolarophile or dienophile to form new cyclic structures.

1,3-Dipolar cycloadditions are powerful, concerted pericyclic reactions that involve a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgchesci.com this compound, with its electron-rich triple bond, can act as an effective dipolarophile.

The reaction with nitrile oxides (R-C≡N⁺-O⁻) is a well-established method for synthesizing isoxazoles. researchgate.netresearchgate.net The cycloaddition of a nitrile oxide to this compound would yield a 3,4,5-trisubstituted isoxazole (B147169). The regioselectivity of the addition is governed by electronic and steric factors, though with a symmetrical alkyne like this compound, only one regioisomeric product is possible. These reactions are typically carried out under thermal conditions, but alternative activation methods like microwave or ultrasound irradiation can also be employed. sci-hub.st

Similarly, the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) (R-N₃) and an alkyne is a cornerstone of click chemistry, providing a reliable route to 1,2,3-triazoles. wikipedia.org The reaction of this compound with an organic azide would produce a 1,4,5-trisubstituted-1,2,3-triazole. While the thermal reaction can proceed, it often requires elevated temperatures and may yield a mixture of regioisomers with unsymmetrical alkynes. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers high regioselectivity for the 1,4-disubstituted product with terminal alkynes, but reactions with internal alkynes like this compound are generally slower. Ruthenium catalysis, on the other hand, can favor the formation of the 1,5-regioisomer and is effective for both terminal and internal alkynes.

Table 1: General 1,3-Dipolar Cycloaddition Reactions with Diarylacetylenes
1,3-DipoleDipolarophileProductKey Features
Nitrile Oxide (R-CNO)This compound3,4,5-Trisubstituted IsoxazoleForms five-membered isoxazole ring; proceeds via a concerted mechanism. wikipedia.orgresearchgate.net
Azide (R-N₃)This compound1,4,5-Trisubstituted-1,2,3-triazoleForms five-membered triazole ring; can be thermally or catalytically induced (e.g., Ru for internal alkynes). wikipedia.org

In certain cycloaddition reactions, particularly those with inverse-electron-demand, an electron-rich alkyne such as this compound could potentially act as the "diene" or "dipole" component, reacting with an electron-deficient alkyne. However, the most common role for alkynes in these reactions is as a dipolarophile or dienophile.

When reacting with a diene in a Diels-Alder reaction, this compound would function as a dienophile. Its reactivity would be enhanced if the diene is electron-rich, following the principles of normal-electron-demand Diels-Alder reactions. Conversely, in reactions with highly electron-deficient dienes (inverse-electron-demand), the electron-rich nature of the methoxy-substituted aryl groups on the alkyne would increase its reactivity.

In the context of reacting with another alkyne, a [2+2+2] cycloaddition is a more common pathway than a direct Diels-Alder type reaction. However, if this compound were to react with a highly electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), the reaction could be conceptualized as a formal [4+2] cycloaddition if one of the aryl rings participates, or more likely, proceed through transition-metal catalyzed pathways to form complex aromatic structures. mdpi.comsioc-journal.cn

Dimerization and Trimerization Pathways

Under catalytic conditions, the alkyne functionality of this compound can undergo self-addition reactions to form larger, complex aromatic systems like naphthalenes and hexaarylbenzenes.

The dimerization of diarylacetylenes can be catalyzed by transition metals like palladium to yield highly substituted naphthalene (B1677914) derivatives. nih.gov This transformation is a type of cycloisomerization or formal [2+2+2] cycloaddition involving two alkyne molecules and a formal C-C double bond from one of the aryl rings. For this compound, this reaction would be expected to produce a symmetrically substituted tetrakis(3-methoxyphenyl)naphthalene. The exact isomer formed would depend on the mechanism of the palladium-catalyzed cycle. Isotope-labeling studies on related systems have indicated that added water can play a crucial role in the reaction mechanism, influencing the formation of the final naphthalene product. nih.gov

The [2+2+2] cyclotrimerization of alkynes is a powerful, atom-economical method for the one-step synthesis of benzene (B151609) rings. Transition metal catalysts, particularly those based on cobalt, rhodium, and nickel, are effective in promoting this reaction. rsc.org The cyclotrimerization of this compound would lead to the formation of hexa(3-methoxyphenyl)benzene. This product is a member of the hexaarylbenzene (HAB) class of molecules, which are known for their unique propeller-like, non-planar structures. This shape arises from the steric hindrance between the peripheral aryl groups, which forces them to twist out of the plane of the central benzene ring. rsc.org

Carbene Transfer Reactions and Intermediates with Related Systems

While direct carbene transfer to this compound is not extensively documented, studies on related diarylacetylene systems provide significant insight into the expected reactivity. Photochemical reactions of diaryl diazoalkanes with alkynes are particularly relevant, as they proceed through diarylcarbene intermediates. chemrxiv.orgnih.gov

The reaction's outcome is highly dependent on the electronic properties of the substituents on the diarylcarbene and the nature of the alkyne. The photolysis of a diaryl diazoalkane generates a diarylcarbene, which can exist in either a singlet or triplet spin state. nih.gov The energy gap between these states is influenced by the aryl substituents. Electron-donating groups, such as the methoxy (B1213986) group, can affect this singlet-triplet splitting and, consequently, the reaction pathway. chemrxiv.orgresearchgate.net

Depending on the carbene's spin state and electronic properties, its reaction with an alkyne can lead to several products:

Cyclopropenation: A singlet carbene can add across the alkyne in a concerted manner to form a cyclopropene (B1174273) derivative.

C-H Functionalization: A triplet carbene can abstract a hydrogen atom, leading to C-H insertion products, particularly with terminal alkynes. chemrxiv.org

Cascade Reactions: In some cases, the initial cyclopropene can undergo further rearrangements, leading to more complex structures like indenes. nih.govresearchgate.net

For a system involving a bis(methoxyphenyl)carbene reacting with an alkyne, the electron-donating methoxy groups would influence the stability of the carbene spin states and the activation energies of the subsequent reaction pathways. nih.gov

Table 2: Potential Outcomes of Carbene Transfer Reactions with Alkynes
Carbene IntermediateReactantPotential Product(s)Governing Factors
Diarylcarbene (Singlet)AlkyneCyclopropeneConcerted addition pathway favored by singlet state. nih.gov
Diarylcarbene (Triplet)Terminal AlkyneC-H Insertion ProductStepwise radical mechanism involving H-abstraction. chemrxiv.org
DiarylcarbeneAlkyneIndene (via cascade)Rearrangement of an initially formed, unstable intermediate. researchgate.net

Singlet and Triplet Carbene Reactivity

While this compound itself is not a carbene, it can be a precursor to the corresponding diarylcarbene, bis(3-methoxyphenyl)methylidene, under certain reaction conditions, such as photolysis of a corresponding diazo compound. Carbenes are neutral species with a divalent carbon atom and are broadly classified as either singlet or triplet, based on their electronic spin state. This classification is crucial as it determines their geometry and reaction mechanisms. libretexts.orgdifferencebetween.com

Singlet carbenes have a pair of non-bonding electrons in a single orbital (spin-paired), resulting in a total spin of zero. differencebetween.com They typically have a bent sp²-hybridized structure and exhibit both electrophilic (due to an empty p-orbital) and nucleophilic character. libretexts.org Their reactions, such as cyclopropanation with alkenes, are generally concerted and stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. libretexts.org

Triplet carbenes, in contrast, have two unpaired electrons in different orbitals, resulting in a total spin of one. differencebetween.com According to Hund's rule, the triplet state is often the ground state (more stable) for many carbenes, including diaryl carbenes, due to reduced inter-electron repulsion. quora.com They are paramagnetic and can be either linear (sp-hybridized) or bent (sp²-hybridized), with larger bond angles than their singlet counterparts. libretexts.orgquora.com Triplet carbenes behave like diradicals and react in a stepwise manner. libretexts.org This stepwise mechanism allows for bond rotation in the intermediate, leading to stereoselective rather than stereospecific outcomes, often resulting in a mixture of stereoisomers. libretexts.orgdifferencebetween.com

The distinction between these two states is fundamental to predicting the outcome of reactions involving carbene intermediates derived from precursors like this compound.

FeatureSinglet CarbeneTriplet Carbene
Electron Spins Paired (antiparallel)Unpaired (parallel)
Total Spin 01
Hybridization sp² (bent)sp or sp² (linear or bent)
Bond Angle (Methylene) ~102° libretexts.org~125-140° libretexts.orgquora.com
Reactivity Concerted, Stereospecific libretexts.orgStepwise, Stereoselective libretexts.org
Chemical Nature Electrophilic/NucleophilicDiradical-like

C–H Functionalization via Carbene Intermediates

One of the significant reactions of carbene intermediates is C–H functionalization, a powerful method for forming new carbon-carbon bonds by inserting the carbene into a C–H bond. nih.govmdpi.com This transformation is highly attractive in synthesis as it allows for the direct modification of otherwise unreactive C–H bonds. caltech.edu

The reaction can proceed via a "free carbene" or, more commonly, through a metal-carbene complex (carbenoid) generated from a diazo precursor in the presence of a transition metal catalyst, such as rhodium(II) or copper complexes. caltech.edusquarespace.comprinceton.edu The mechanism for a metal-catalyzed C–H insertion is generally considered to be a concerted process where the carbene, stabilized by the metal, inserts into the C–H bond through a three-centered transition state. caltech.edu

For a carbene like bis(3-methoxyphenyl)methylidene, both intramolecular and intermolecular C–H functionalization are theoretically possible.

Intramolecular C–H insertion: The carbene could potentially insert into a C–H bond on one of its own methoxy groups or at an ortho position on the phenyl rings.

Intermolecular C–H insertion: The carbene could react with a C–H bond of a separate molecule, such as the solvent or another substrate. mdpi.com

Electrophilic and Nucleophilic Reactivity of the Acetylene (B1199291) Moiety

The carbon-carbon triple bond is the primary site of reactivity in this compound itself. This alkyne moiety is electron-rich due to the presence of two π-bonds, making it susceptible to attack by electrophiles.

Electrophilic Addition: In an electrophilic addition reaction, an electrophile (E⁺) attacks the π-electron system of the alkyne, forming a new bond and generating a carbocationic intermediate (typically a vinylic cation). This intermediate is then attacked by a nucleophile (Nu⁻) to give the final addition product. youtube.com Common electrophiles that react with alkynes include halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water in the presence of an acid catalyst (hydration). The methoxy groups on the phenyl rings are electron-donating, which increases the electron density of the alkyne and enhances its reactivity toward electrophiles.

Nucleophilic Reactivity: The acetylene moiety itself acts as a nucleophile by donating its π-electrons. youtube.com For instance, in the presence of a strong acid (H⁺), the alkyne can be protonated. youtube.com Nucleophilic attack on the alkyne carbon atoms is generally difficult because of the high electron density of the triple bond. Such reactions typically require either a very strong nucleophile or an alkyne that is "activated" by potent electron-withdrawing groups, which is not the case for this compound. libretexts.org Therefore, the predominant reactivity pattern for the acetylene moiety in this compound is nucleophilic behavior, reacting with external electrophiles. libretexts.orgmasterorganicchemistry.com

Stereochemical Aspects of Reaction Pathways

Reactions involving the acetylene moiety of this compound have important stereochemical implications, as they convert a linear alkyne into a planar alkene or a three-dimensional alkane.

Addition Reactions: The addition of reagents across the triple bond can occur with two primary stereochemical outcomes:

Syn-addition: Both new groups add to the same face of the alkyne, resulting in a (Z)-alkene. An example is catalytic hydrogenation using Lindlar's catalyst. rsc.org

Anti-addition: The two groups add to opposite faces of the alkyne, leading to an (E)-alkene. Halogenation (e.g., addition of Br₂) to alkynes is a classic example of an anti-addition process.

The specific stereochemical outcome is highly dependent on the reaction mechanism, reagents, and catalysts involved. acs.orgacs.org For an internal alkyne like this compound, controlling this stereoselectivity is key to synthesizing a specific geometric isomer of the resulting alkene.

Reaction TypeTypical StereochemistryProduct from Internal Alkyne
Catalytic Hydrogenation (Lindlar's Catalyst) syn-addition rsc.org(Z)-Alkene
Dissolving Metal Reduction (Na, NH₃) anti-addition(E)-Alkene
Halogenation (e.g., Br₂) anti-addition(E)-Dihaloalkene
Hydroboration-Oxidation syn-addition(E)-Enol (tautomerizes)
Hydrosilylation Can be syn or anti depending on catalyst researchgate.net(Z)- or (E)-Vinylsilane

The stereochemistry of reactions involving carbene intermediates is also critical. As noted previously, singlet carbenes react stereospecifically, while triplet carbenes react stereoselectively, which can lead to different product distributions from the same starting materials. libretexts.org

Theoretical and Computational Investigations

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of Bis(3-methoxyphenyl)acetylene have been explored using quantum chemical calculations, which are fundamental to predicting its behavior in various chemical environments.

DFT has been a primary tool for investigating the properties of this compound and its derivatives. In computational studies, ground-state geometries are typically optimized to find the most stable conformation of the molecule. Specifically, the B3LYP hybrid functional, a widely used method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been employed for these calculations. nih.gov

To handle the electron distribution, Pople's 6-31G(d) split-valence basis set, which includes polarization functions on heavy atoms, is commonly used to describe the molecular orbitals. nih.gov Following geometry optimization, a vibrational frequency analysis is performed to confirm that the calculated structure represents a true energy minimum, or a stationary point, on the potential energy surface. nih.govscribd.com

Computational Method Details
Theory Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-31G(d)
Analysis Vibrational Frequency Analysis

The HOMO-LUMO gap is a critical parameter for assessing a molecule's electronic excitability and kinetic stability. This energy difference is often calculated using Time-Dependent Density Functional Theory (TD-DFT), which is well-suited for determining vertical excitation energies. nih.gov

For related compounds in studies involving this compound, calculations have been performed at the ground-state equilibrium geometry using TD-DFT with hybrid functionals such as B3LYP or CAM-B3LYP. nih.gov The basis set is often augmented with diffuse functions, such as 6-31+G(d), to accurately describe the behavior of electrons that are not tightly bound to the nucleus. nih.gov Furthermore, to estimate fluorescence emission energies, the geometry of the lowest excited state can be optimized using TD-DFT, for instance at the B3LYP/6-31G(d) level of theory. nih.gov While this methodology is established, specific HOMO-LUMO gap values for this compound are not detailed in the surveyed literature.

Parameter Computational Approach
Theory Time-Dependent Density Functional Theory (TD-DFT)
Functionals B3LYP, CAM-B3LYP
Basis Set 6-31+G(d)
Purpose Calculation of Vertical Excitation Energies

While DFT provides a robust balance of accuracy and computational cost, higher-level ab initio methods like CCSD(T) offer a "gold standard" for more precise energy calculations. However, literature specifically applying CCSD(T) or similar high-level methods to analyze the electronic structure of this compound was not identified in the current search. Such studies would be valuable for benchmarking DFT results and providing more accurate electronic properties.

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the pathways through which a molecule reacts requires detailed computational analysis of its reaction mechanisms. This involves mapping the energy landscape and identifying key intermediate and transition state structures.

A key aspect of computational analysis is ensuring that the optimized molecular structure corresponds to a stationary point on the ground-state potential energy surface. This is confirmed through a vibrational frequency analysis, where the absence of imaginary frequencies indicates a local energy minimum. nih.govscribd.com While this procedure is a standard part of DFT calculations performed on this molecule, comprehensive potential energy surface maps detailing specific reaction pathways involving this compound are not extensively documented.

The involvement of carbene intermediates is a possibility in certain reactions of acetylenic compounds. Characterizing these species would involve calculating the energy difference between their singlet and triplet electronic states. There is no specific information in the reviewed literature regarding the formation or computational analysis of carbene intermediates derived from this compound, nor any calculations of their singlet-triplet energy splitting.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial in determining its physical and chemical properties. Molecular geometry optimization, a computational method to find the most stable arrangement of atoms (the minimum energy conformation), is a key step in understanding this molecule. For this compound, the key degrees of freedom are the torsion angles between the methoxy (B1213986) groups and the phenyl rings, as well as the rotation of the phenyl rings relative to the acetylene (B1199291) linker.

Conformational analysis of related methoxyphenyl derivatives suggests that the methoxy group can adopt various orientations relative to the phenyl ring. bohrium.com Studies on similar molecules have shown that the coplanar conformation is often preferred due to favorable conjugation effects, though steric hindrance can lead to non-planar arrangements. bohrium.com In the case of this compound, several stable conformers can be postulated, arising from the different possible orientations of the two methoxy groups relative to their respective phenyl rings and the central acetylene unit.

Dihedral AngleDescriptionPredicted Stable Conformation (degrees)
C-C-O-CRotation of the methoxy group~0° or ~180° (near planar)
C-C≡C-CRotation around the acetylene linkerLinear, fixed
Phenyl-C≡CRotation of the phenyl ringMinimal rotation expected

This table represents predicted stable conformations based on computational studies of similar aromatic compounds.

Aromaticity and Anti-aromaticity Indices

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic conjugated systems. Several computational indices are used to quantify the aromaticity of different parts of a molecule. For this compound, the aromaticity of the two phenyl rings is of primary interest.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion of aromaticity. It is calculated as the negative of the magnetic shielding at a specific point in space, typically the center of a ring. A negative NICS value indicates aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). For the phenyl rings of this compound, NICS calculations are expected to yield negative values, confirming their aromatic character. nih.govbath.ac.uk

Anisotropy of the Induced Current Density (ACID) provides a visual representation of the electron delocalization in a molecule in the presence of an external magnetic field. nih.gov For an aromatic system like the phenyl rings in this compound, the ACID plot would show a diatropic ring current, visually confirming their aromaticity. nih.gov

Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. nih.govresearchgate.net A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative values suggest non-aromatic or anti-aromatic character, respectively. nih.govresearchgate.net The phenyl rings in this compound are expected to have HOMA values close to 1.

Aromaticity IndexRingPredicted ValueInterpretation
NICS(0)Phenyl RingNegativeAromatic
NICS(1)Phenyl RingNegativeAromatic
HOMAPhenyl RingClose to 1Highly Aromatic

This table presents predicted aromaticity indices for the phenyl rings of this compound based on established computational methods.

Prediction of Spectroscopic Properties through Simulation

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and identifying unknown compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule, which are obtained from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the C-H stretches of the phenyl rings, the C-O stretches of the methoxy groups, and the C≡C stretch of the acetylene unit.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the structure of this compound. The predicted chemical shifts would be influenced by the electron-donating effect of the methoxy groups on the phenyl rings.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the excitation energies and oscillator strengths, the λmax values in the UV-Vis spectrum of this compound can be predicted. These transitions are typically π → π* in nature, involving the conjugated system of the molecule.

Spectroscopic TechniquePredicted Key Features
IRC≡C stretch, C-O stretch, aromatic C-H stretches
¹H NMRDistinct signals for aromatic and methoxy protons
¹³C NMRSignals for acetylenic, aromatic, and methoxy carbons
UV-VisStrong absorption bands in the UV region due to π → π* transitions

This table summarizes the expected key features in the simulated spectra of this compound.

Computational Design of Materials with Enhanced Properties

Computational chemistry plays a crucial role in the rational design of new materials with specific, enhanced properties. By modifying the structure of this compound in silico, it is possible to predict how these changes will affect its properties, guiding synthetic efforts towards promising candidates.

For instance, the introduction of different substituent groups on the phenyl rings could modulate the electronic properties of the molecule. Electron-donating groups would be expected to raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups would lower the energy of the lowest unoccupied molecular orbital (LUMO). This tuning of the HOMO-LUMO gap is a key strategy in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Furthermore, computational modeling can be used to predict the solid-state packing of this compound and its derivatives. This is critical for understanding and predicting properties like charge mobility in organic semiconductors. By simulating the intermolecular interactions and crystal packing, it is possible to design molecules that self-assemble into structures favorable for efficient charge transport. rsc.org

Molecular ModificationPredicted Effect on PropertiesPotential Application
Adding electron-donating groupsDecreased HOMO-LUMO gapRed-shifted absorption/emission, improved conductivity
Adding electron-withdrawing groupsIncreased HOMO-LUMO gapBlue-shifted absorption/emission, modified electron affinity
Extending the conjugated systemDecreased HOMO-LUMO gap, enhanced π-π stackingImproved charge transport, novel optical properties

This table illustrates how computational design strategies can be applied to this compound to tailor its properties for specific applications.

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of "Bis(3-methoxyphenyl)acetylene" in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the molecular structure through chemical shifts, signal multiplicities, and integration.

¹H NMR Spectroscopy: The proton NMR spectrum of this symmetrical molecule is expected to show distinct signals for the methoxy (B1213986) groups and the aromatic protons. The six protons of the two equivalent methoxy (-OCH₃) groups would appear as a sharp singlet, typically in the range of 3.8 ppm. The aromatic region would be more complex due to the meta-substitution pattern. Each phenyl ring contains four protons, which are chemically non-equivalent, leading to a series of multiplets. Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), would be employed to determine the coupling relationships between adjacent protons on the aromatic rings, allowing for their definitive assignment.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon atoms in the molecule. Due to the molecule's symmetry (C₂ axis), it is expected to exhibit eight distinct carbon signals: one for the methoxy carbons, one for the acetylenic carbons, and six for the carbons of the phenyl rings (four protonated, two quaternary). Experimental data has confirmed several of these signals. scribd.com The acetylenic carbons typically resonate around 80-90 ppm. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the methoxy substituent and the acetylene (B1199291) linker. Full assignment of the carbon signals is typically achieved with the aid of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate carbon atoms with their directly attached or more distant protons, respectively.

Table 1: Experimental ¹³C NMR Chemical Shifts (δ) for this compound
Carbon TypeChemical Shift (ppm)Assignment Rationale
Methoxy (-OCH₃)55.15Typical range for methoxy carbons attached to an aromatic ring.
Aromatic CH113.41Aromatic carbon with an attached proton.
Aromatic CH113.93Aromatic carbon with an attached proton.
Aromatic CH121.62Aromatic carbon with an attached proton.
Aromatic CH129.55Aromatic carbon with an attached proton.
Aromatic C-O159.50Quaternary aromatic carbon bonded to the electronegative oxygen atom.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. "this compound," as a diarylacetylene, possesses a conjugated π-system that acts as a chromophore, absorbing light in the UV region. The absorption of photons promotes electrons from lower-energy bonding or non-bonding molecular orbitals (MOs) to higher-energy anti-bonding MOs.

For this compound, the most significant electronic transitions are π → π∗ transitions associated with the conjugated system spanning the two phenyl rings and the central acetylene bond. nih.gov These transitions are typically characterized by high molar absorptivity (ε). The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic rings. The methoxy groups, being electron-donating, can influence the energy levels of the molecular orbitals and thus shift the absorption bands. Spectroscopic studies have been conducted to characterize these properties, which are fundamental to understanding the compound's potential in applications like fluorescent probes. nih.gov

Time-Resolved Spectroscopy for Intermediate Species and Excited State Dynamics

Time-resolved spectroscopy is a powerful technique used to study the transient phenomena that occur after a molecule absorbs light. Techniques like transient absorption spectroscopy can monitor the formation and decay of short-lived species such as electronic excited states (e.g., singlet and triplet states) or reaction intermediates on timescales from femtoseconds to milliseconds.

For "this compound," this method could be used to probe the dynamics of its first excited singlet state (S₁) following photoexcitation. By monitoring the transient absorption spectrum, researchers can determine the lifetime of the S₁ state and identify the pathways of its decay, which may include fluorescence, intersystem crossing to a triplet state (T₁), or non-radiative decay. While specific time-resolved studies on this compound are not widely reported, the technique is crucial for understanding the photophysical mechanisms that underpin its fluorescent properties and for designing molecules with tailored excited-state behavior.

Cyclic Voltammetry for Electrochemical Properties

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule, providing information about its ability to be oxidized or reduced. For conjugated molecules like "this compound," CV can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy gained upon adding an electron to the LUMO. These parameters are vital for assessing the compound's electronic structure and its suitability for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The data provides insights into the electrochemical stability of the molecule and the energy gap between its frontier orbitals.

Optical Spectroscopy for Photo-induced Processes

Optical spectroscopy, particularly fluorescence spectroscopy, provides critical insights into the photo-induced processes of "this compound." After the molecule is promoted to an excited electronic state by absorbing UV light, it can relax back to the ground state by emitting a photon. This emission process is known as fluorescence.

The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted to lower energy (longer wavelength), a phenomenon known as the Stokes shift. The intensity of the emission is characterized by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The characterization of the fluorescence properties of "this compound" is important, as this compound has been utilized as a key building block in the synthesis of fluorogenic probes for biological imaging. nih.gov The efficiency and wavelength of its emission are key parameters in such applications.

Mass Spectrometry (e.g., Matrix-Assisted Laser Desorption/Ionization-Time of Flight, MALDI-TOF; Electrospray Ionization, ESI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing an exact molecular weight and, through fragmentation, valuable structural information. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the molecular formula of a compound with high accuracy.

The molecular formula of "this compound" is C₁₆H₁₄O₂, corresponding to a monoisotopic mass of approximately 238.0994 Da. HRMS analysis confirms this molecular formula by comparing the experimentally measured mass to the calculated mass with a very small margin of error, providing unambiguous identification of the compound. scribd.com

Electron Ionization (EI) is a common MS technique that can cause fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can help confirm the structure. For "this compound," characteristic fragments would likely arise from the cleavage of the methoxy groups or the bonds adjacent to the acetylene linker.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
ParameterValueSource
Molecular FormulaC₁₆H₁₄O₂ hoffmanchemicals.com
Calculated Mass [M⁺]238.0994 scribd.com
Found Mass [M⁺]238.0971 scribd.com

Applications in Advanced Materials Science

Organic Electronics

The field of organic electronics leverages the unique properties of carbon-based molecules and polymers to create novel electronic devices. Diarylacetylenes, including Bis(3-methoxyphenyl)acetylene, are promising building blocks for these technologies due to their rigid, planar structures and tunable electronic properties.

Conducting Polymers Derived from Acetylene (B1199291) Monomers

Conducting polymers are organic polymers that possess electrical conductivity. Polyacetylenes, which are polymers with a backbone of alternating single and double carbon-carbon bonds, were among the first discovered and most studied conducting polymers. The polymerization of acetylene monomers, including diarylacetylenes, can lead to the formation of π-conjugated systems that facilitate charge transport.

The synthesis of π-conjugated polyacetylenes from diarylacetylene monomers like this compound can be achieved through various transition metal-catalyzed polymerization methods. Catalysts based on metals such as rhodium, palladium, tungsten, and molybdenum are commonly employed for the polymerization of substituted acetylenes. For sterically demanding diarylacetylenes, early transition metal catalysts, such as tantalum and tungsten complexes, are often required. These catalysts facilitate the formation of a polymer backbone with a high degree of conjugation, which is essential for electrical conductivity. The presence of methoxy (B1213986) groups on the phenyl rings of this compound can influence the reactivity of the monomer and the properties of the resulting polymer.

The geometric arrangement of the polymer backbone, known as its microstructure, significantly impacts the material's properties. Polyacetylenes can exist in different isomeric forms, primarily the cis-transoidal and trans-cisoidal conformations. The cis-transoidal form is often obtained at lower polymerization temperatures, while thermal isomerization can convert it to the more thermodynamically stable trans-cisoidal form. The specific catalyst system and polymerization conditions play a crucial role in controlling the resulting microstructure. For substituted poly(phenylacetylene)s, the choice of catalyst and the nature of the substituents can favor one conformation over the other, influencing properties such as solubility and thermal stability. For instance, some poly(phenylacetylene)s with specific functional groups have been shown to adopt a rigid cis-cisoid conformation maintained by hydrogen bonds, while others form a more flexible cis-transoid structure mdpi.com.

The optical and electrical properties of polyacetylene derivatives are highly dependent on their chemical structure, including the nature of the substituents on the polymer backbone. The introduction of methoxy groups, as in a polymer derived from this compound, is expected to have a significant effect. Methoxy groups are electron-donating, which can increase the electron density of the π-conjugated system. This, in turn, can lower the bandgap of the polymer, leading to a red-shift in its absorption and emission spectra. The conductivity of polyacetylene derivatives can be enhanced through doping, a process that introduces charge carriers into the polymer chain. The electron-donating nature of the methoxy groups could also influence the doping efficiency and the stability of the resulting doped polymer.

Table 1: Expected Influence of Methoxy Substituents on Poly(diarylacetylene) Properties

PropertyExpected Effect of Methoxy SubstitutionRationale
Bandgap DecreaseElectron-donating nature of methoxy groups increases HOMO energy level.
Conductivity Potential IncreaseEnhanced electron density can facilitate charge transport upon doping.
Solubility IncreaseMethoxy groups can improve solubility in organic solvents.
Luminescence Red-shift in emissionLowered bandgap leads to emission at longer wavelengths.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The tunable opto-electrical properties of polymers derived from substituted diarylacetylenes make them promising candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In OLEDs, these materials can function as the emissive layer, where the color of the emitted light can be tuned by modifying the chemical structure of the polymer. The electron-donating methoxy groups in a polymer of this compound would likely lead to emission in the visible region of the spectrum.

In OFETs, these polymers can act as the semiconductor layer. The charge carrier mobility, a key parameter for OFET performance, is influenced by the polymer's molecular packing and electronic structure. The rigid backbone of poly(diarylacetylene)s can promote ordered packing, which is beneficial for charge transport. Recent research on acetylene-bridged triads has shown that electron-rich substituents can dramatically improve OFET performance, achieving high charge carrier mobilities rsc.org.

Table 2: Potential Performance Metrics of Diarylacetylene-Based Organic Electronic Devices

DeviceKey Performance MetricPotential Role of Methoxy-Substituted Poly(diarylacetylene)s
OLED External Quantum Efficiency (EQE)As an emissive layer with tunable color and potentially high efficiency.
OLED Color Purity (CIE coordinates)Methoxy groups can tune the emission wavelength for specific color applications.
OFET Charge Carrier Mobility (μ)The rigid backbone and electron-donating groups can enhance hole transport.
OFET On/Off Current RatioA well-ordered semiconductor layer can lead to a high on/off ratio.

Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. This property is highly desirable for applications in solid-state lighting and sensing. The mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Diarylacetylene derivatives have been investigated as potential AIE-active materials. The phenyl rings in these molecules can undergo rotational motion in solution, which can quench fluorescence. In an aggregated state, these rotations can be restricted, leading to enhanced emission. The presence of methoxy groups on the phenyl rings of this compound could further enhance its AIE properties by influencing the intermolecular interactions and packing in the solid state. Studies on other methoxy-substituted aromatic compounds have demonstrated their potential as AIE luminogens.

Nonlinear Optics (NLO)

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the characterization of this compound for applications in nonlinear optics. While the synthesis of this molecule has been documented as an intermediate in the creation of other compounds, specific studies detailing its nonlinear optical properties are not present in the available public domain research. nih.govresearchgate.net The following subsections outline the fundamental principles and key parameters relevant to NLO materials, for which no specific data for this compound has been found.

Fundamental Principles of Nonlinear Optical Response

The nonlinear optical (NLO) response of a material originates from the interaction of intense electromagnetic fields, such as those from a laser, with the material, leading to a nonlinear polarization. This response is mathematically described by an expansion of the material's polarization (P) as a power series of the applied electric field (E):

P = P₀ + χ⁽¹⁾E + χ⁽²⁾E² + χ⁽³⁾E³ + ...

Here, P₀ is the permanent polarization, χ⁽¹⁾ is the linear susceptibility responsible for linear optical phenomena like refraction and absorption. The higher-order terms, χ⁽²⁾ and χ⁽³⁾, are the second and third-order nonlinear optical susceptibilities, respectively. These terms give rise to a variety of NLO phenomena, such as second-harmonic generation (SHG), third-harmonic generation (THG), and two-photon absorption (TPA). The magnitude of these nonlinear susceptibilities is dependent on the molecular structure, electronic properties, and symmetry of the material. Molecules with large delocalized π-electron systems and asymmetric charge distributions often exhibit significant NLO responses.

A thorough search of scientific literature did not yield any studies specifically investigating the fundamental principles of the nonlinear optical response of this compound.

Second and Third-Order Hyperpolarizabilities (β, γ)

At the molecular level, the nonlinear optical response is described by the molecular hyperpolarizabilities. The first hyperpolarizability (β) and the second hyperpolarizability (γ) are the molecular counterparts to the bulk nonlinear susceptibilities χ⁽²⁾ and χ⁽³⁾, respectively. These properties are intrinsic to the molecule's electronic structure.

Second-Order Hyperpolarizability (β): This property is responsible for second-order NLO effects like SHG. A key requirement for a non-zero β value is that the molecule must be non-centrosymmetric. Donor-acceptor substituted π-conjugated systems are a common molecular design for achieving large β values.

Third-Order Hyperpolarizability (γ): This property governs third-order NLO phenomena such as THG and the nonlinear refractive index. Unlike β, γ can be non-zero for both centrosymmetric and non-centrosymmetric molecules. Extended π-conjugated systems are often designed to enhance the third-order NLO response.

Despite the relevance of these parameters, no experimental or computational data on the second-order hyperpolarizability (β) or third-order hyperpolarizability (γ) of this compound has been reported in the scientific literature.

Data on Hyperpolarizabilities for this compound

HyperpolarizabilityValueMethod
Second-Order (β)Data not available-
Third-Order (γ)Data not available-

Two-Photon Absorption (TPA) Cross-Sections and Mechanisms

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is only significant at high light intensities. The efficiency of TPA is quantified by the TPA cross-section (σ₂). The TPA mechanism in organic molecules is closely related to their electronic structure, particularly the nature and energy of their excited states. Symmetrical molecules with a small-large-small pattern of transition dipoles between excited states often exhibit large TPA cross-sections.

No research articles or datasets reporting the two-photon absorption cross-sections or discussing the TPA mechanisms for this compound could be located.

Data on TPA Cross-Section for this compound

Wavelength (nm)TPA Cross-Section (GM)Solvent
Data not available

Optical Power Limiting Devices

Optical power limiters are devices that transmit light at low input intensities but block light at high input intensities, thereby protecting sensitive optical components from damage. The mechanism behind optical power limiting can involve several nonlinear optical processes, including TPA, excited-state absorption, and nonlinear scattering. Materials with large TPA cross-sections are often investigated for their potential in optical power limiting applications.

There are no published studies on the application or evaluation of this compound in optical power limiting devices.

Computational and Experimental Strategies for Enhanced NLO Properties

The enhancement of NLO properties in organic molecules is a significant area of materials science research.

Computational Strategies: Quantum chemical calculations, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are widely used to predict the hyperpolarizabilities of new molecular designs. These computational methods allow for the systematic investigation of structure-property relationships, guiding the synthesis of molecules with optimized NLO responses.

Experimental Strategies: Experimental techniques for measuring NLO properties include the Z-scan technique (for third-order NLO properties), Hyper-Rayleigh Scattering (for the first hyperpolarizability), and Third-Harmonic Generation (THG) measurements. Synthetic chemistry plays a crucial role in creating novel molecular architectures with enhanced NLO characteristics, often by modifying electron donor and acceptor groups, extending π-conjugation, and controlling molecular symmetry.

A search of the scientific literature found no computational or experimental studies focused on enhancing the NLO properties of this compound.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. Host-guest chemistry, a central part of supramolecular chemistry, involves the binding of a "guest" molecule within the cavity or binding site of a larger "host" molecule. These interactions can be driven by hydrogen bonding, π-π stacking, van der Waals forces, or hydrophobic effects. Diarylacetylene derivatives can sometimes participate in such interactions, for instance, through π-stacking of their aromatic rings.

However, a thorough literature search revealed no studies on the involvement of this compound in supramolecular assemblies or any specific host-guest interactions.

Article on this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research data for the compound This compound within the public domain concerning the requested topics. While research exists for related isomers, such as bis(4-methoxyphenyl)acetylene, and for compounds containing the 3-methoxyphenyl (B12655295) moiety in different molecular structures, specific studies on the supramolecular chemistry and crystal engineering of this compound itself are not presently available.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the "" and "Crystal Engineering and Structure-Property Relationships" for this compound as outlined in the user's request. Generating content on these specific topics would require speculation and could not be supported by verifiable research findings, which would compromise the scientific integrity of the article.

Further experimental and computational research on this compound is needed to elucidate its properties and potential applications in the fields of molecular recognition, self-assembly, host-guest chemistry, supramolecular catalysis, and crystal engineering.

Crystal Engineering and Structure-Property Relationships

Influence of Substituents on Solid-State Structure and Properties

The arrangement of molecules in the crystalline state is dictated by a delicate balance of intermolecular forces, including van der Waals interactions, electrostatic interactions, and hydrogen bonding. The introduction of substituents onto the aromatic rings of a diarylacetylene can significantly alter this balance, leading to different packing motifs and, consequently, different material properties.

For this compound, the methoxy groups are in the meta position. This placement breaks the linear symmetry of the molecule, which can lead to more complex packing arrangements compared to its para-substituted counterpart. The steric hindrance and the altered dipole moment due to the meta-substitution can frustrate simple, close-packed structures. Instead, it may favor more open or intricate networks stabilized by a combination of C-H···π and C-H···O interactions. The presence of methoxy groups can significantly affect the solid-state fluorescence behavior of organic molecules, where changes in molecular packing can lead to substantial shifts in emission wavelengths. rsc.org

The influence of substituent positioning on crystal packing is a well-documented phenomenon. For instance, studies on methoxy-substituted stilbene derivatives have shown that even slight changes in the substituent pattern significantly affect molecular packing and photophysical behavior. mdpi.com Similarly, the arrangement of methoxy groups in other aromatic systems has been shown to direct the formation of specific supramolecular assemblies through weak hydrogen bonds. mdpi.com

Table 1: Comparison of Expected Structural Influences of Methoxy Substituents in Diarylacetylenes

Substituent PositionExpected Influence on Molecular SymmetryPotential Dominant Intermolecular InteractionsLikely Impact on Crystal Packing
Para (e.g., 1,2-bis(4-methoxyphenyl)ethyne) High, often centrosymmetricπ-π stacking, C-H···πMore predictable, often herringbone or layered structures.
Meta (e.g., this compound) Lower, non-centrosymmetricC-H···O hydrogen bonds, C-H···πLess predictable, potentially more complex 3D networks, frustration of simple packing.

Co-crystal Formation with Acetylene Derivatives

Co-crystal engineering has emerged as a powerful strategy to modify the physicochemical properties of solid materials without altering the chemical identity of the constituent molecules. rsc.org Co-crystals are multi-component crystals held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-π stacking.

Acetylene itself is a versatile component in the formation of co-crystals. nih.gov Its acidic C-H protons can act as hydrogen bond donors, forming interactions with suitable acceptor groups on a co-former molecule. Diarylacetylenes, including this compound, possess a π-rich acetylene linker and aromatic rings, making them attractive candidates for co-crystal formation.

While specific studies on the co-crystallization of this compound with other acetylene derivatives are not extensively reported, the general principles of supramolecular chemistry suggest a high potential for such interactions. The methoxy groups of this compound can act as hydrogen bond acceptors, while the acetylene C-H groups of a potential co-former can act as donors.

For example, co-crystals of diacetylenes with pyridine-containing molecules have been successfully engineered, where the topochemical reactivity of the diacetylene is modified by the co-former. rsc.org This highlights the potential to not only form new crystalline structures but also to tune the material's reactivity and properties. The formation of co-crystals is often guided by the concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. In the context of acetylene-containing molecules, C-H···O and C-H···N synthons are particularly common and reliable. researchgate.net

The challenge in predicting the outcome of co-crystallization experiments, even with small molecules like acetylene, underscores the complexity of intermolecular interactions. nih.gov However, the versatility of the acetylene group as a building block in crystal engineering suggests that this compound could form a variety of co-crystals with other acetylene derivatives, leading to materials with novel structural motifs and properties.

Table 2: Potential Co-formers and Supramolecular Synthons with this compound

Potential Acetylene-based Co-formerLikely Supramolecular SynthonPotential Impact on Material Properties
PhenylacetyleneC-H···O (with methoxy group), π-π stackingModification of packing, potential for altered optical properties.
1,4-DiethynylbenzeneC-H···O (with methoxy group), π-π stackingFormation of extended networks, potential for porous materials.
Propiolic acidO-H···O (acid-methoxy), C-H···OStrong hydrogen bonding, altered solubility and thermal properties.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

The current primary synthesis of Bis(3-methoxyphenyl)acetylene involves a Sonogashira cross-coupling reaction between 3-ethynylanisole (B1662057) and 3-iodoanisole, often utilizing a palladium catalyst. scribd.comnih.gov While effective, future research will likely target the limitations of this method, such as the use of expensive catalysts and pre-functionalized starting materials.

Future synthetic research could explore:

Greener Catalysis: Development of more sustainable catalytic systems, such as those using earth-abundant metals (e.g., copper or iron) or palladium nanoparticle catalysts, could reduce costs and environmental impact. Migrating towards copper-free Sonogashira conditions would also enhance the reaction's applicability to sensitive substrates.

C-H Activation: A significant advancement would be the direct coupling of two molecules of 3-methoxyphenylacetylene through oxidative C-H/C-H bond activation. This would eliminate the need for halogenated precursors like 3-iodoanisole, improving atom economy and simplifying the synthetic process.

Flow Chemistry: Implementing continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, stoichiometry), potentially leading to higher yields, improved purity, and safer, more scalable production.

Table 1: Comparison of Current and Future Synthetic Routes for this compound
MethodPrecursorsKey AdvantagesResearch Focus
Current: Sonogashira Coupling3-ethynylanisole, 3-iodoanisoleHigh reliability and yield. nih.gov-
Future: Greener Sonogashira3-ethynylanisole, 3-iodoanisoleReduced cost, lower toxicity, easier catalyst removal.Developing Fe, Ni, or Cu-based catalysts; exploring ligandless/copper-free conditions.
Future: C-H Activation Coupling3-ethynylanisoleImproved atom economy, fewer synthetic steps.Designing selective catalysts for direct arylation/alkynylation.
Future: Flow ChemistryVariousEnhanced scalability, safety, and process control.Optimizing reactor design and reaction conditions for continuous production.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry is a powerful tool for accelerating materials discovery by predicting molecular properties before undertaking complex synthesis. Quantum mechanical calculations have already been used to understand the electronic transitions in molecules derived from this compound. nih.gov Future work will expand this to a predictive design paradigm. By using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can screen virtual libraries of this compound derivatives to identify candidates with optimal electronic properties for specific applications. Molecular Dynamics (MD) simulations can further predict how these molecules will behave in bulk, modeling their self-assembly and conformational dynamics in different environments.

Table 2: Computational Methods for Predictive Design
Computational MethodPredicted PropertiesApplication in Material Design
Density Functional Theory (DFT)HOMO/LUMO energies, band gap, electron density distribution, molecular geometry.Screening for semiconductor properties; predicting reactivity and stability.
Time-Dependent DFT (TD-DFT)UV-Vis absorption and emission spectra, excited state properties.Designing molecules for specific optical properties (e.g., color, fluorescence).
Molecular Dynamics (MD)Crystal packing, polymer conformation, self-assembly behavior.Predicting solid-state morphology and supramolecular structures.

Exploration of New Application Domains in Opto-Electronic Devices

The diarylacetylene core of this compound is a well-established π-conjugated system, making it an attractive candidate for use in organic electronics. While it has been used as a precursor for larger, more complex molecules like helicenes and fluorophores nih.govresearchgate.net, its intrinsic properties remain underexplored.

Future research should investigate its potential in:

Organic Light-Emitting Diodes (OLEDs): The rigid, conjugated structure suggests potential as a blue-emitting material or a stable host material for phosphorescent dopants. The methoxy (B1213986) groups can be used as handles for further functionalization to tune the emission color and improve charge transport properties.

Organic Field-Effect Transistors (OFETs): As a small molecule, it could be explored for vapor-deposited semiconductor layers in OFETs. Research would focus on modifying its structure to encourage favorable π-stacking for efficient charge transport.

Nonlinear Optical (NLO) Materials: The symmetrical, electron-rich structure provides a basis for creating materials with NLO properties, which are valuable for applications in telecommunications and optical computing.

Tailoring Supramolecular Assemblies for Specific Functions

The planar and aromatic nature of this compound makes it an ideal candidate for constructing ordered nanostructures through non-covalent interactions like π-π stacking. Future research will focus on controlling this self-assembly to create functional materials. The methoxy groups, beyond their electronic influence, can direct assembly through weak hydrogen bonding or coordination to metal centers. A key research avenue will be the creation of co-crystals or host-guest complexes with electron-acceptor molecules to form charge-transfer complexes, which could exhibit unique photophysical properties or electrical conductivity.

Understanding Complex Structure-Property Relationships in Polymeric and Crystalline States

A fundamental goal of future research is to establish a clear and comprehensive understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties. This involves synthesizing a systematic series of related compounds—for instance, by varying the position of the methoxy groups or introducing other substituents—and conducting detailed characterization. In the crystalline state, research will focus on how molecular packing, dictated by intermolecular forces, affects solid-state emission and charge mobility. For polymeric systems incorporating this unit, studies will aim to correlate the polymer chain conformation and morphology with properties like conductivity, thermal stability, and mechanical strength. This foundational knowledge is crucial for the rational design of new materials mentioned in the sections above.

Q & A

Basic: How can researchers optimize the synthesis of Bis(3-methoxyphenyl)acetylene to maximize yield and purity?

Methodological Answer:
Optimization requires systematic experimental design. Use factorial design to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/Cu systems). For purity, employ orthogonal purification methods (column chromatography, recrystallization) and validate via HPLC or GC-MS . Reaction monitoring (TLC or in-situ FTIR) helps identify intermediate byproducts. Cross-reference spectral data (NMR, IR) with NIST databases to confirm structural integrity .

Basic: What advanced spectroscopic techniques are recommended for characterizing this compound’s electronic structure?

Methodological Answer:
Combine X-ray crystallography for spatial conformation analysis with UV-Vis spectroscopy to study π-conjugation effects. Use DFT (Density Functional Theory) simulations to correlate experimental spectra (e.g., NMR chemical shifts) with computational models. Validate via high-resolution mass spectrometry (HRMS) and compare with NIST reference data to resolve ambiguities in fragmentation patterns .

Advanced: How should researchers design experiments to investigate the compound’s reactivity under varying electrochemical conditions?

Methodological Answer:
Adopt a split-plot design to manage nested variables (e.g., electrode material, pH, voltage). Use cyclic voltammetry to map redox behavior and identify reactive intermediates. For reproducibility, standardize electrolyte composition and control for dissolved oxygen. Pair experimental results with COMSOL Multiphysics simulations to model electron-transfer kinetics . Statistical tools like ANOVA can isolate significant factors affecting reactivity .

Advanced: What methodologies resolve contradictions in reported catalytic applications of this compound in cross-coupling reactions?

Methodological Answer:
Address discrepancies through meta-analysis of published protocols, focusing on variables like ligand choice (e.g., bipyridine vs. phosphine ligands) and solvent effects. Replicate studies under controlled conditions, using standardized reagents and in-situ monitoring (e.g., Raman spectroscopy). Purity discrepancies can arise from trace metal impurities; thus, employ ICP-MS to quantify residual catalysts . Theoretical frameworks (e.g., frontier molecular orbital theory) may explain divergent reactivities .

Advanced: How can AI-driven simulations enhance the understanding of this compound’s supramolecular assembly behavior?

Methodological Answer:
Integrate machine learning (ML) with molecular dynamics (MD) simulations to predict self-assembly pathways. Train models on existing crystallographic data to identify non-covalent interactions (π-stacking, van der Waals). Validate predictions via SAXS (Small-Angle X-ray Scattering) or AFM imaging. Use COMSOL to simulate solvent diffusion effects on aggregation kinetics . Cross-disciplinary collaboration with computational chemists ensures robust algorithmic training .

Basic: What are the best practices for integrating this compound into theoretical frameworks for organic electronics?

Methodological Answer:
Link experimental data (e.g., charge-carrier mobility measurements) to Hückel’s MO theory or Marcus theory for electron transfer. Use spectroelectrochemistry to correlate optical absorption with redox states. Publish negative results (e.g., failed doping attempts) to refine theoretical models. Collaborative workshops with theoreticians can bridge gaps between empirical data and predictions .

Advanced: How do researchers reconcile discrepancies in thermal stability data for this compound across different studies?

Methodological Answer:
Conduct thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to isolate degradation mechanisms. Use DSC (Differential Scanning Calorimetry) to detect phase transitions. Variability may arise from sample preparation (e.g., annealing history) or instrument calibration. Cross-validate with accelerated aging studies and apply Arrhenius kinetics to extrapolate long-term stability .

Basic: What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

Methodological Answer:
Apply logistic regression to model non-linear dose-response curves. Use Hill slope analysis for cooperative effects in enzyme inhibition assays. Normalize data to positive/negative controls (e.g., LC50 values) and account for batch variability via mixed-effects models. Open-source tools like R or Python’s SciPy suite enable reproducible analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.